molecular formula C20H20ClN3O2 B11025013 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11025013
M. Wt: 369.8 g/mol
InChI Key: OGJDFXZLSWGSMA-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate product from the previous step and methoxymethyl chloride.

    Reaction Conditions: This step is usually performed under basic conditions using a base such as sodium hydride in a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions

  • Formation of the Pyrazoloquinazolinone Core

      Starting Materials: 2-aminobenzonitrile and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, leading to the formation of the pyrazoloquinazolinone core through cyclization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted pyrazoloquinazolinones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological activity and reduce potential side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the creation of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-5(7H)-one: A similar compound with a slight variation in the position of the substituents.

    3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-4(7H)-one: Another similar compound with a different substitution pattern.

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one lies in its specific substitution pattern and the presence of both chlorophenyl and methoxymethyl groups

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C20H20ClN3O2/c1-20(2)8-16-14(17(25)9-20)10-22-19-18(12-5-4-6-13(21)7-12)15(11-26-3)23-24(16)19/h4-7,10H,8-9,11H2,1-3H3

InChI Key

OGJDFXZLSWGSMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=NC3=C(C(=NN23)COC)C4=CC(=CC=C4)Cl)C(=O)C1)C

Origin of Product

United States

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